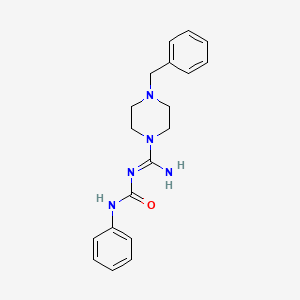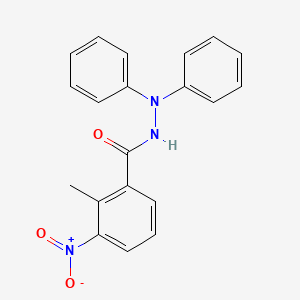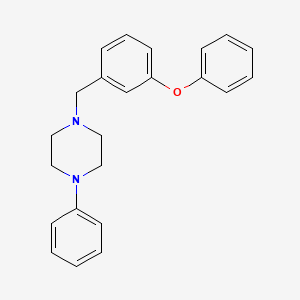
N-(3-fluorophenyl)-5-(2-nitrophenyl)-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluorophenyl)-5-(2-nitrophenyl)-2-furamide, commonly known as FNPAF, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. FNPAF belongs to the class of furan-based compounds and is primarily used as a pharmacological tool to study the function of certain receptors in the brain.
作用机制
The exact mechanism of action of FNPAF is not fully understood. However, it is known to bind to the sigma-1 receptor and the NMDA receptor and modulate their activity. FNPAF has been shown to enhance the activity of the sigma-1 receptor and inhibit the activity of the NMDA receptor. This modulation of receptor activity can lead to changes in neuronal signaling and may have implications for various physiological and pathological processes.
Biochemical and Physiological Effects
FNPAF has been shown to have various biochemical and physiological effects. It has been shown to enhance the release of certain neurotransmitters, such as dopamine and acetylcholine, in the brain. It has also been shown to modulate the activity of certain ion channels, such as the voltage-gated sodium channel and the calcium channel. These effects can lead to changes in neuronal signaling and may have implications for various physiological and pathological processes.
实验室实验的优点和局限性
FNPAF has several advantages as a pharmacological tool for scientific research. It is highly selective for the sigma-1 receptor and the NMDA receptor and does not interact with other receptors in the brain. It is also stable and can be easily synthesized in large quantities. However, there are also limitations to its use. FNPAF has poor solubility in water, which can make it difficult to administer in certain experiments. It also has a short half-life in vivo, which can limit its effectiveness in certain experiments.
未来方向
There are several future directions for research on FNPAF. One area of interest is the role of the sigma-1 receptor in various physiological and pathological processes. FNPAF can be used to investigate the function of this receptor and its potential as a therapeutic target. Another area of interest is the role of the NMDA receptor in synaptic plasticity and learning and memory processes. FNPAF can be used to investigate the physiological and pathological roles of this receptor and its potential as a therapeutic target. Additionally, there is potential for the development of new analogs of FNPAF with improved solubility and pharmacokinetic properties for use in scientific research.
合成方法
The synthesis of FNPAF involves a multi-step process that starts with the reaction between 3-fluorobenzaldehyde and 2-nitrobenzaldehyde in the presence of a base, such as potassium hydroxide. This reaction results in the formation of 3-fluoro-5-nitrobenzaldehyde, which is then converted to the corresponding furan by reacting with furfurylamine in the presence of a catalyst, such as trifluoroacetic acid. The final step involves the reaction of the furan intermediate with an amine, such as 2-aminopyridine, to yield FNPAF.
科学研究应用
FNPAF is primarily used as a pharmacological tool to study the function of certain receptors in the brain, such as the sigma-1 receptor and the N-methyl-D-aspartate (NMDA) receptor. The sigma-1 receptor is involved in various physiological processes, including pain perception, learning, and memory. The NMDA receptor is a subtype of glutamate receptor that plays a critical role in synaptic plasticity and learning and memory processes. FNPAF has been shown to modulate the activity of these receptors and can be used to investigate their physiological and pathological roles.
属性
IUPAC Name |
N-(3-fluorophenyl)-5-(2-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O4/c18-11-4-3-5-12(10-11)19-17(21)16-9-8-15(24-16)13-6-1-2-7-14(13)20(22)23/h1-10H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYQUGVSOQOSMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC(=CC=C3)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-5-(2-nitrophenyl)furan-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-methyl-2-(4-morpholinyl)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B5717499.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(4-methylphenyl)acetamide](/img/structure/B5717519.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5717523.png)


![N-benzyl-5-[(2,2,2-trifluoroethoxy)methyl]-2-furamide](/img/structure/B5717536.png)
![methyl 3-{[3-(4-nitrophenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5717542.png)
![4-chloro-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5717550.png)


![{2-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5717558.png)
